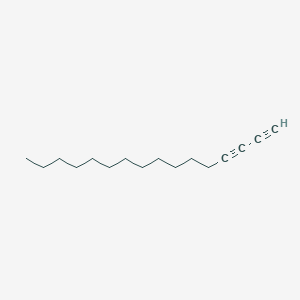
Hexadeca-1,3-diyne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Hexadecadiyne is an organic compound with the molecular formula C16H26 It is a type of alkyne, characterized by the presence of two triple bonds in its structure
Métodos De Preparación
1,3-Hexadecadiyne can be synthesized through several methods. One common approach involves the coupling of terminal alkynes using palladium-catalyzed cross-coupling reactions. Another method includes the dehydrohalogenation of dihaloalkanes. Industrial production methods often utilize these synthetic routes due to their efficiency and scalability.
Análisis De Reacciones Químicas
1,3-Hexadecadiyne undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized to form diketones or carboxylic acids, depending on the reagents and conditions used.
Reduction: Reduction of 1,3-Hexadecadiyne typically yields alkenes or alkanes.
Substitution: It can participate in substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Cycloaddition: This compound is known to undergo cycloaddition reactions, such as the Diels-Alder reaction, forming cyclic compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, hydrogen gas for reductions, and various oxidizing agents like potassium permanganate for oxidation reactions. The major products formed from these reactions vary widely, including alkenes, alkanes, diketones, and cyclic compounds.
Aplicaciones Científicas De Investigación
1,3-Hexadecadiyne has numerous applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cycloaddition reactions.
Biology: This compound has been studied for its potential biological activities, including antibacterial and antiviral properties.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to form bioactive compounds.
Industry: It is used in the production of polymers and other materials due to its ability to undergo polymerization reactions.
Mecanismo De Acción
The mechanism of action of 1,3-Hexadecadiyne involves its ability to participate in various chemical reactions due to the presence of triple bonds. These bonds are highly reactive and can interact with a wide range of reagents, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reaction and application.
Comparación Con Compuestos Similares
1,3-Hexadecadiyne can be compared to other similar compounds, such as 1,11-Hexadecadiyne and 1,3-Hexadecadiene. While these compounds share some structural similarities, 1,3-Hexadecadiyne is unique due to its specific arrangement of triple bonds, which imparts distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in certain applications, such as in the synthesis of cyclic compounds through cycloaddition reactions.
Propiedades
IUPAC Name |
hexadeca-1,3-diyne |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h1H,4,6,8-16H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNERZEDLZVOHMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC#CC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70547018 |
Source


|
| Record name | Hexadeca-1,3-diyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70547018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66363-14-2 |
Source


|
| Record name | Hexadeca-1,3-diyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70547018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
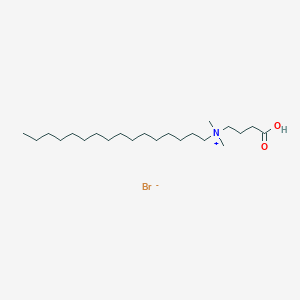

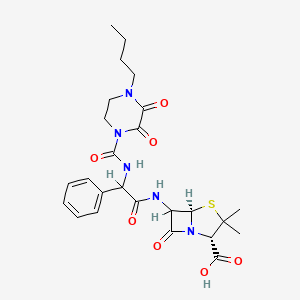
![Dimethyl [bromo(difluoro)methyl]phosphonate](/img/structure/B14486209.png)
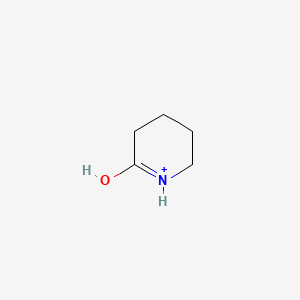
![1-([1,1'-Biphenyl]-2-yl)-1H-pyrrole-2,5-dione](/img/structure/B14486221.png)
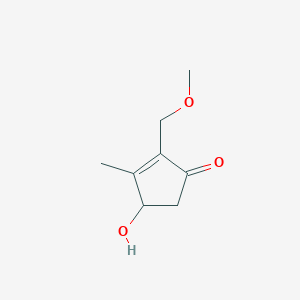
![2-{[1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl]sulfanyl}pyridine](/img/structure/B14486239.png)
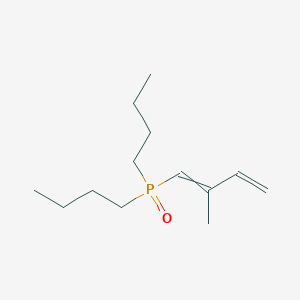
![1-[Dibromo(nitro)methanesulfonyl]-4-methylbenzene](/img/structure/B14486266.png)

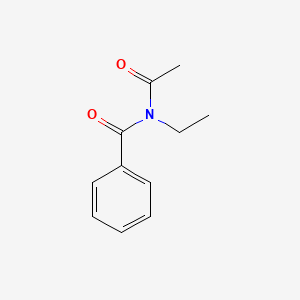
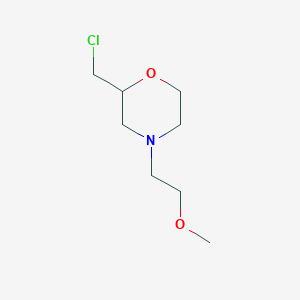
![N-[(2,4-Dihydroxyphenyl)methyl]urea](/img/structure/B14486299.png)
